Dodecyltrimethoxysilane

概要

説明

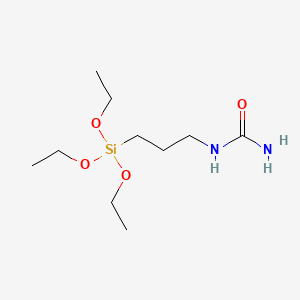

Dodecyltrimethoxysilane (DTMS) is a chemical compound with the molecular formula C15H34O3Si . It is commonly used in laboratory settings .

Synthesis Analysis

DTMS has been used in the fabrication of superhydrophobic coatings. For instance, it was used to construct a superhydrophobic and corrosion-resistant coating on a magnesium alloy AZ31 through a one-step electrodeposition process . In another study, DTMS was modified with two nanoparticles, TiO2 and SiO2, to fabricate nanocomposite superhydrophobic coatings .

Molecular Structure Analysis

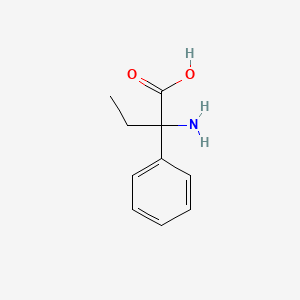

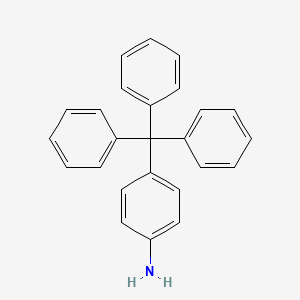

The molecular structure of DTMS consists of a long carbon chain attached to a silicon atom, which is further connected to three methoxy groups .

Chemical Reactions Analysis

DTMS has been used in the creation of superhydrophobic coatings. The process involves the one-step electrodeposition of DTMS on a substrate, resulting in a coating with excellent self-cleaning performance . It has also been used in the modification of waterproof coatings for stone heritage protection .

Physical And Chemical Properties Analysis

DTMS is a liquid substance with a density of 0.9±0.1 g/cm3. It has a boiling point of 234.9±8.0 °C at 760 mmHg and a flash point of 108.6±21.3 °C. Its refractive index is 1.430 .

科学的研究の応用

Superhydrophobic Coating for Stone Protection

DTMS is used to create a durable Nano-SiO2-TiO2/Dodecyltrimethoxysilane superhydrophobic coating for stone protection . This coating is commonly used for stone heritage protection. The coating is fabricated by modifying DTMS with two nanoparticles, TiO2 and SiO2, to create nanocomposite superhydrophobic coatings . The coating has excellent water repellence, low color change, and outstanding durability, and retains about 85% of the water vapor permeability of the stone .

Corrosion Resistance Coating

DTMS is used to construct a superhydrophobic and corrosion-resistant coating on magnesium alloy AZ31 . This coating is created by one-step electrodeposition of DTMS on the alloy in a relatively media . The coating has excellent self-cleaning performance and is chemically stable in corrosive media . The corrosion current density of the e-DTMS coating is about three hundred times less than that of the AZ31 substrate .

Nanocomposite Fabrication

DTMS is used in the fabrication of nanocomposites . The nanocomposites show excellent properties only if the nanoparticles are well-dispersed .

Water Erosion Reduction

The water-repellence ability of superhydrophobic materials made from DTMS enables them to effectively reduce the effect of water erosion .

Self-Cleaning Surfaces

DTMS is used to create surfaces with excellent self-cleaning performance . The superhydrophobic surface greatly reduces the contact area between the substrate and water .

UV Light Shielding

DTMS, when modified with TiO2, can shield more than 90% of UV light . However, the addition of SiO2 is able to avoid the detrimental effect of TiO2 under UV light .

Safety and Hazards

作用機序

Target of Action

Dodecyltrimethoxysilane (DTMS) is primarily used as a surface modifier . Its primary targets are various surfaces, including metals like magnesium and materials like stone . The compound is used to modify these surfaces to enhance their properties, such as corrosion resistance and hydrophobicity .

Mode of Action

DTMS interacts with its targets through a process known as one-step electrodeposition . This process involves the construction of a superhydrophobic and corrosion-resistant coating with hierarchical macro/nanostructures on the target surface . The compound forms alkylsiloxane-based films that can be used to tune the wettability and facilitate a variety of surfaces with hydrophobicity .

Biochemical Pathways

The biochemical pathways involved in the action of DTMS are primarily related to surface chemistry. The compound forms a coating on the target surface, altering its physical and chemical properties . The exact biochemical pathways are complex and depend on the specific application and environment.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be inferred from its use. The compound is applied directly to the target surface, where it is absorbed and distributed to form a protective coating

Result of Action

The action of DTMS results in the formation of a superhydrophobic and corrosion-resistant coating on the target surface . This coating greatly reduces the contact area between the substrate and water, enhancing the anti-corrosion performance of the substrate . The coating also has excellent self-cleaning performance .

Action Environment

The action of DTMS is influenced by environmental factors. For instance, the compound has been shown to be chemically stable in corrosive media . Additionally, the addition of nanoparticles like SiO2 and TiO2 can improve the thermal stability of the coatings . The compound’s action, efficacy, and stability can therefore be influenced by factors such as temperature, light, and chemical conditions .

特性

IUPAC Name |

dodecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-19(16-2,17-3)18-4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPWMSBAGXEGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

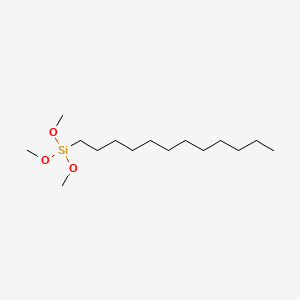

CCCCCCCCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123634-68-4 | |

| Record name | Silane, dodecyltrimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123634-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00184718 | |

| Record name | Dodecyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyltrimethoxysilane | |

CAS RN |

3069-21-4 | |

| Record name | Dodecyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dodecyltrimethoxysilane interact with its target surfaces?

A1: Dodecyltrimethoxysilane interacts with target surfaces through a process called silanization. The methoxy groups (-OCH3) of DTMS undergo hydrolysis in the presence of moisture, forming silanol groups (-SiOH). These silanol groups can then condense with hydroxyl groups (-OH) present on the target surface, forming strong covalent Si-O-Si bonds. [, , ]

Q2: What are the downstream effects of DTMS modification on a material's properties?

A2: DTMS modification introduces hydrophobic dodecyl chains onto the target surface. This change in surface chemistry leads to enhanced hydrophobicity, improved adhesion with polymers, and altered surface energy. [, , ]

Q3: What is the molecular formula and weight of Dodecyltrimethoxysilane?

A3: The molecular formula of Dodecyltrimethoxysilane is C15H36O3Si, and its molecular weight is 292.52 g/mol. []

Q4: What spectroscopic data are useful for characterizing Dodecyltrimethoxysilane?

A4: Fourier transform infrared spectroscopy (FTIR) is commonly used to characterize DTMS. Characteristic peaks for Si-O-Si, Si-C, and C-H bonds can be observed. Additionally, 1H-NMR and 28Si-NMR can provide detailed structural information about DTMS. [, , ]

Q5: How does DTMS perform in different environments and what are its typical applications?

A5: DTMS demonstrates excellent compatibility with various materials, including silica, metals, and polymers. It enhances the hydrophobicity and stability of surfaces, making them suitable for applications in coatings, adhesives, composites, and textiles. [, , , ]

Q6: What strategies can be employed to enhance the stability of DTMS coatings?

A7: The stability of DTMS coatings can be improved by using crosslinking agents like tetraethoxysilane (TEOS) or by controlling the curing temperature and time during the silanization process. [, ]

Q7: Does Dodecyltrimethoxysilane exhibit any catalytic activity?

A8: While not a catalyst itself, DTMS can be used to modify the surface of catalyst supports. For instance, immobilizing heptamolybdate catalysts on DTMS-modified silica has been shown to enhance their activity and stability in glucose epimerization reactions. []

Q8: How is computational chemistry being employed in DTMS research?

A9: Reactive molecular dynamics (MD) simulations using force fields like ReaxFF have been utilized to study the mechanism of DTMS monolayer formation on silica surfaces at the molecular level. These simulations provide insights into the kinetics of silanization and the influence of alkyl chain length on monolayer morphology. []

Q9: What formulation strategies can be used to improve DTMS stability or solubility?

A12: DTMS is typically supplied as a solution in organic solvents like toluene or xylene. To improve stability, it can be stored under anhydrous conditions and protected from light. For specific applications, it can be formulated with suitable catalysts or additives to control the hydrolysis and condensation reactions during silanization. [, ]

Q10: What safety precautions are necessary when handling DTMS?

A13: DTMS should be handled with care as it can cause skin and eye irritation. It is crucial to wear appropriate personal protective equipment, such as gloves and goggles, when working with DTMS. It is also important to ensure adequate ventilation and avoid contact with oxidizing agents. [, ]

Q11: Are there any specific environmental concerns associated with DTMS?

A14: While DTMS itself is not considered highly toxic, it is essential to dispose of it properly and avoid releasing it into the environment. The production and use of DTMS should adhere to relevant environmental regulations. []

Q12: How can the presence and amount of DTMS on a modified surface be analyzed?

A15: Various analytical techniques can be used to characterize DTMS-modified surfaces. X-ray photoelectron spectroscopy (XPS) can confirm the presence of silicon and carbon from DTMS, while atomic force microscopy (AFM) can visualize the surface morphology and roughness changes. Contact angle measurements are commonly employed to quantify the change in hydrophobicity. [, , ]

Q13: What is the environmental fate of DTMS and how can its impact be mitigated?

A16: Information regarding the environmental fate and ecotoxicological effects of DTMS is limited. Responsible handling, use, and disposal practices are crucial to minimize any potential negative impacts on the environment. Research into biodegradable alternatives and effective waste management strategies is essential for sustainable utilization of DTMS. [, ]

Q14: What are some important resources for researchers studying DTMS?

A14: Essential resources include:

- Research Groups: Numerous academic and industrial research groups worldwide are actively investigating silane chemistry and applications, providing a platform for collaboration and knowledge exchange. [, ]

Q15: How has the use of DTMS evolved over time?

A19: The application of silane coupling agents, including DTMS, has expanded significantly since their initial development in the mid-20th century. Early applications primarily focused on glass fiber reinforcement in polymers. Over time, their use has expanded to a wide range of fields, driven by the need for improved material properties and performance in areas like coatings, adhesives, and composites. []

Q16: How is DTMS research contributing to advancements in other fields?

A16: The unique properties of DTMS and its ability to modify surface characteristics have spurred cross-disciplinary research and collaborations. Its applications span diverse fields, including:

- Materials Science: Developing superhydrophobic surfaces, enhancing the mechanical properties of composites, and creating functional coatings. [, , ]

- Nanotechnology: Modifying the surface of nanoparticles for targeted drug delivery, biosensing, and catalysis. [, ]

- Environmental Science: Developing materials for oil-water separation and pollution remediation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。